molecular formula C18H17FN2O4 B2733721 2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 921995-93-9

2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2733721
CAS No.: 921995-93-9
M. Wt: 344.342
InChI Key: BJDMTNLIRVFNLR-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C18H17FN2O4 and its molecular weight is 344.342. The purity is usually 95%.
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Biological Activity

The compound 2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide (CAS Number: 921995-93-9) is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, pharmacological properties, and structure-activity relationship (SAR).

PropertyValue
Molecular FormulaC18_{18}H17_{17}FN2_{2}O4_{4}
Molecular Weight344.3 g/mol
CAS Number921995-93-9

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the oxazepine ring followed by acylation with acetic acid derivatives. The detailed synthetic route remains proprietary in many cases but generally follows established organic synthesis protocols for similar compounds.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives with similar scaffolds possess activity against a range of microorganisms including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . For example, compounds with a triazole moiety demonstrated minimum inhibitory concentrations (MICs) as low as 0.21 µM against these pathogens .

Anticancer Activity

The compound's potential as an anticancer agent is highlighted in various studies:

  • Cytotoxicity Assays : In vitro cytotoxicity tests against cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) have been conducted. Some derivatives showed promising results with significant cell growth inhibition at low concentrations .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds:

  • Fluorine Substitution : The presence of a fluorine atom in the para position of the phenoxy group has been associated with enhanced biological activity due to increased lipophilicity and potential for better receptor binding .
  • Oxazepine Ring : The oxazepine structure contributes to its biological profile by providing a rigid framework that may facilitate interaction with biological targets.

Case Studies

Several case studies illustrate the efficacy of related compounds in various biological assays:

  • Antimicrobial Efficacy : A study reported a series of phenoxy derivatives exhibiting MIC values comparable to standard antibiotics against resistant strains of bacteria .
  • Anticancer Studies : Another investigation into similar oxazepine derivatives revealed their potential to induce apoptosis in cancer cells through caspase activation pathways .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4/c1-21-8-9-24-16-7-4-13(10-15(16)18(21)23)20-17(22)11-25-14-5-2-12(19)3-6-14/h2-7,10H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDMTNLIRVFNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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